N*1*-Methyl-N*1*-(4-methyl-benzyl)-ethane-1,2-diamine
Overview
Description
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of ethane-1,2-diamines These compounds are characterized by the presence of two amine groups attached to an ethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with appropriate alkylating agents. One possible synthetic route could be:
Step 1: Alkylation of ethane-1,2-diamine with methyl iodide to introduce the N-methyl group.
Step 2: Further alkylation with 4-methyl-benzyl chloride to introduce the N-(4-methyl-benzyl) group.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution could introduce various functional groups onto the benzyl ring.
Scientific Research Applications
N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions or as a ligand in coordination chemistry.
Medicine: Possible applications in drug development, particularly in designing compounds with specific biological activities.
Industry: Use in the production of polymers or as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action for N1-Methyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N1-Methyl-ethane-1,2-diamine
- N1-(4-methyl-benzyl)-ethane-1,2-diamine
- N1-Ethyl-N1-(4-methyl-benzyl)-ethane-1,2-diamine
Uniqueness
N1-Methyl-N1
Properties
IUPAC Name |
N'-methyl-N'-[(4-methylphenyl)methyl]ethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-10-3-5-11(6-4-10)9-13(2)8-7-12/h3-6H,7-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCVTWKODFPTBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C)CCN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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